![molecular formula C12H18ClN3O4S B2367611 N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride CAS No. 1788784-55-3](/img/structure/B2367611.png)
N-(3-aminocyclohexyl)-4-nitrobenzene-1-sulfonamide hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests that the compound may exhibit aromaticity, which could affect its chemical behavior. The cyclohexyl ring could exist in various conformations, and the amine, nitro, and sulfonamide groups could participate in hydrogen bonding .Chemical Reactions Analysis
The amine group in this compound could react with acids to form amine salts, or with carbonyl compounds to form imines or enamines . The nitro group could be reduced to an amino group, and the sulfonamide group could be hydrolyzed to produce a sulfonic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and the ability to form hydrogen bonds could make the compound soluble in polar solvents . The compound’s melting and boiling points would depend on the strength of the intermolecular forces.properties
IUPAC Name |
N-(3-aminocyclohexyl)-4-nitrobenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O4S.ClH/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17;/h4-7,9-10,14H,1-3,8,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFTGYBILOZTPDK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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